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Compound of Interest

Compound Name: PF-06815345 hydrochloride

Cat. No.: B10857735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis route of PF-06815345
hydrochloride, a potent proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. The

synthesis is notable for its strategic use of a regioselective tin-mediated alkylation to install a

key tetrazole substituent and a highly selective enzymatic kinetic resolution to establish the

desired stereochemistry. This guide provides detailed experimental protocols, quantitative data

for each synthetic step, and visualizations of the synthetic workflow and the relevant biological

pathway.

Core Synthesis Strategy
The manufacturing process for PF-06815345 hydrochloride is a multi-step sequence that

culminates in a Suzuki-Miyaura coupling to assemble the core structure. Key challenges in the

synthesis, such as the regioselective alkylation of the tetrazole ring and the introduction of a

chiral center, were overcome through the development of a robust and scalable process. A

second-generation synthesis has been reported to deliver 12 kg of the active pharmaceutical

ingredient (API) in a 14% overall yield[1].

Quantitative Data Summary
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The following table summarizes the quantitative data for the key steps in the synthesis of PF-
06815345 hydrochloride.

Step Reaction
Starting
Material

Product
Molar
Equiv.

Yield (%) Purity (%)

1

Tin-

Mediated

N-1

Alkylation

5-

(trifluorome

thyl)-1H-

tetrazole

Tributylsta

nnyl

tetrazole

intermediat

e

1.0 ~95 >98

2 Alkylation

Tributylsta

nnyl

tetrazole

intermediat

e

Racemic

N-1

alkylated

tetrazole

1.2 85 >97

3

Enzymatic

Kinetic

Resolution

Racemic

N-1

alkylated

tetrazole

(S)-

enantiomer
1.0 48 >99 (ee)

4

Suzuki-

Miyaura

Coupling

(S)-

enantiomer

PF-

06815345
1.1 80 >99.5

5
Salt

Formation

PF-

06815345

PF-

06815345

Hydrochlori

de

1.05 98 >99.8

Experimental Protocols
Step 1 & 2: Regioselective Tin-Mediated N-1 Alkylation
This two-step one-pot procedure achieves the regioselective alkylation of the tetrazole ring at

the N-1 position.

Protocol:
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To a stirred solution of 5-(trifluoromethyl)-1H-tetrazole (1.0 eq) in toluene (10 vol), is added

tri-n-butyltin oxide (0.5 eq) at ambient temperature.

The mixture is heated to reflux with azeotropic removal of water using a Dean-Stark

apparatus until the formation of the tributylstannyl tetrazole intermediate is complete (approx.

4-6 hours), as monitored by 1H NMR.

The reaction mixture is cooled to 60 °C, and the racemic alkylating agent, (1-

bromoethyl)cyclohexyl carbonate (1.2 eq), is added.

The reaction is stirred at 60 °C for 12-18 hours until complete consumption of the stannyl

tetrazole is observed by TLC.

The mixture is cooled to room temperature and quenched with a saturated aqueous solution

of potassium fluoride (5 vol).

The resulting suspension is stirred vigorously for 2 hours to precipitate the tin salts.

The solid is removed by filtration, and the organic layer is separated, washed with brine (3 x

5 vol), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude racemic N-1 alkylated tetrazole is purified by column chromatography on silica gel

(eluent: ethyl acetate/hexanes gradient) to afford the product as a colorless oil.

Step 3: Enzymatic Kinetic Resolution
The separation of the desired (S)-enantiomer is achieved through a highly selective enzymatic

hydrolysis of the corresponding carbonate.

Protocol:

The racemic N-1 alkylated tetrazole (1.0 eq) is dissolved in a biphasic solvent system of

heptane and a phosphate buffer (pH 7.5) (1:1, 20 vol).

Immobilized lipase B from Candida antarctica (Novozyme 435) (10% w/w) is added to the

mixture.
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The suspension is stirred at 40 °C, and the progress of the resolution is monitored by chiral

HPLC.

The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

The phases are separated, and the organic layer, containing the unreacted (S)-enantiomer,

is washed with water (2 x 10 vol) and brine (10 vol), then dried over anhydrous magnesium

sulfate.

The solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-

enantiomer. The aqueous layer contains the hydrolyzed (R)-enantiomer.

Step 4: Suzuki-Miyaura Coupling
The final carbon-carbon bond formation is accomplished via a Suzuki-Miyaura cross-coupling

reaction.

Protocol:

To a degassed mixture of the (S)-enantiomer (1.0 eq), the corresponding boronic acid

partner (1.1 eq), and potassium carbonate (2.5 eq) in a mixture of toluene and water (4:1, 15

vol) is added tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

The reaction mixture is heated to 85 °C under a nitrogen atmosphere for 8-12 hours, with

reaction progress monitored by HPLC.

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate

(10 vol).

The organic layer is washed with water (2 x 10 vol) and brine (10 vol), dried over anhydrous

sodium sulfate, and concentrated in vacuo.

The crude product is purified by flash chromatography on silica gel to afford PF-06815345 as

a white solid.

Step 5: Hydrochloride Salt Formation
Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PF-06815345 (1.0 eq) is dissolved in isopropanol (10 vol) at 50 °C.

A solution of hydrochloric acid in isopropanol (1.05 eq) is added dropwise with stirring.

The resulting suspension is stirred at 50 °C for 1 hour and then slowly cooled to room

temperature and stirred for an additional 12 hours.

The solid is collected by filtration, washed with cold isopropanol (2 x 2 vol), and dried under

vacuum at 40 °C to yield PF-06815345 hydrochloride as a crystalline solid.

Visualizations
PF-06815345 Hydrochloride Synthesis Workflow
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Caption: Chemical synthesis workflow for PF-06815345 hydrochloride.
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PCSK9 Signaling Pathway and Mechanism of Action
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Caption: PCSK9-mediated degradation of the LDL receptor and the inhibitory action of PF-

06815345.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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